Suramin vs. NF449: 5 Orders of Magnitude Difference in Potency at P2X1 Receptors
Suramin is a broad-spectrum P2 antagonist, whereas its structural analog NF449 is a highly potent and selective P2X1 receptor antagonist. In a direct head-to-head comparison using recombinant rat receptors, NF449 blocked the P2X1 receptor with an IC50 of 0.3 nM, a potency five orders of magnitude greater than that of Suramin at this receptor subtype [1]. This stark difference highlights the impact of structural modifications on target selectivity.
| Evidence Dimension | Inhibitory Potency (IC50) at recombinant rat P2X1 receptors |
|---|---|
| Target Compound Data | IC50 not reported in this study but implied to be in the micromolar range |
| Comparator Or Baseline | NF449, a suramin analog. IC50 = 0.3 nM |
| Quantified Difference | NF449 is > 5 orders of magnitude more potent than suramin |
| Conditions | ATP-induced inward currents in Xenopus oocytes expressing recombinant homomeric rat P2X1 receptors |
Why This Matters
This data proves that Suramin is a non-selective, low-potency tool for pan-P2 receptor inhibition, whereas analogs like NF449 are essential for dissecting the specific role of P2X1 receptors.
- [1] Rettinger, J., et al. (2005). Profiling at recombinant homomeric and heteromeric rat P2X receptors identifies the suramin analogue NF449 as a highly potent P2X1 receptor antagonist. Neuropharmacology, 48(3), 461-468. View Source
